MAGE-1 (281-292)
Description
Properties
sequence |
EYVIKVSARVRF |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen 1 (281-292); MAGE-1 (281-292) |
Origin of Product |
United States |
Molecular Mechanisms of Antigen Processing and Presentation for Mage 1 281 292
Intracellular Generation of MAGE-1 (281-292) via Proteasomal Degradation
The initial step in the presentation of endogenous antigens like MAGE-1 is the degradation of the full-length protein into smaller peptide fragments. This process is primarily carried out by the proteasome, a large, multi-catalytic protease complex found in the cytoplasm and nucleus of all eukaryotic cells. nih.govmdpi.com MAGE proteins, being intracellular, are natural substrates for this degradation pathway. nih.govbpsbioscience.com
The ubiquitin-proteasome system selectively targets proteins for degradation. mdpi.comfrontiersin.org MAGE proteins can be targeted for proteasomal degradation through ubiquitination, a process where ubiquitin molecules are attached to the substrate protein. cellsignal.comnih.govnih.gov For instance, some MAGE family members are known to be regulated by the CRL4-DCAF12 E3 ligase, which marks them for degradation in response to cellular stress, such as nutrient starvation. nih.gov This degradation process generates a pool of peptides of varying lengths. nih.govmdpi.com
Research indicates that both the standard proteasome and the immunoproteasome can efficiently process the MAGE-1 antigen, suggesting that the generation of MAGE-1 peptides is a robust process in tumor cells. nih.govnih.gov The resulting peptides, including the precursor to the 281-292 epitope, are then available for the next stage of the antigen presentation pathway.
Transporter Associated with Antigen Processing (TAP) Dependency in MAGE-1 (281-292) Loading
Once generated in the cytosol, the peptide fragments must be transported into the endoplasmic reticulum (ER), a network of membranes inside eukaryotic cells, where they can be loaded onto Major Histocompatibility Complex (MHC) class I molecules. youtube.comslideshare.netbyjus.comwikipedia.org This transport is mediated by the Transporter associated with Antigen Processing (TAP), a heterodimeric protein complex embedded in the ER membrane. pnas.orgnih.gov TAP actively pumps peptides from the cytoplasm into the ER lumen. nih.gov
The presentation of MAGE-1 antigens is dependent on functional TAP transporters. pnas.orgnih.gov Studies have shown that for many melanoma-associated epitopes, including those derived from MAGE-1, the final, optimally sized CTL epitope is a poor substrate for TAP. nih.gov Instead, it is hypothesized that longer precursor peptides containing the core epitope are the preferred substrates for TAP transport. nih.gov These longer peptides are then trimmed to their final size within the ER. nih.gov This suggests that the selection of peptides for transport by TAP is a crucial checkpoint in the MAGE-1 antigen presentation pathway.
Research on melanoma cell lines has demonstrated that the expression of both TAP1 and TAP2 is generally maintained, indicating that defects in TAP expression are not a common mechanism for immune evasion in this cancer type. nih.gov
Role of the Peptide Loading Complex (PLC) in Endoplasmic Reticulum for MAGE-1 (281-292) Presentation
Within the endoplasmic reticulum, the loading of peptides onto nascent MHC class I molecules is a highly orchestrated process facilitated by a multi-protein machinery known as the peptide-loading complex (PLC). oup.comf1000research.comscitechdaily.com The PLC ensures that only high-affinity peptides are stably bound to MHC class I molecules for presentation on the cell surface. frontiersin.orgcam.ac.uk
The key components of the PLC include:
MHC class I heavy chain and β2 microglobulin (β2m): The fundamental components of the MHC class I molecule. pnas.org
TAP: The peptide transporter that delivers peptides to the ER. pnas.orgoup.com
Tapasin: A crucial chaperone protein that bridges MHC class I molecules to TAP, facilitating the sampling and loading of peptides. oup.comcam.ac.uksoton.ac.uk It also plays a role in peptide editing, ensuring the selection of optimal peptides. cam.ac.uksoton.ac.uk
Calreticulin and ERp57: Chaperones that assist in the proper folding and stability of the MHC class I molecule and the PLC itself. oup.comf1000research.com
The assembly of this complex is a stepwise process. oup.com Newly synthesized MHC class I heavy chains associate with calnexin (B1179193) and then β2m. This heterodimer then binds to the PLC, where tapasin facilitates the interaction with TAP. oup.com Peptides transported by TAP are then loaded onto the MHC class I molecule. cam.ac.uk The binding of a high-affinity peptide stabilizes the MHC class I complex, leading to its release from the PLC and subsequent transport to the cell surface for presentation to CTLs. frontiersin.orgf1000research.com The efficient presentation of the MAGE-1 (281-292) peptide is therefore critically dependent on the integrity and function of the entire peptide-loading complex. f1000research.comnih.govcam.ac.uk
Alternative or Cross-Presentation Pathways for MAGE-1 (281-292) Peptides
While the classical pathway described above is the primary route for the presentation of endogenous antigens like MAGE-1, alternative pathways can also contribute to the immune response. One such mechanism is cross-presentation.
Cross-presentation is a process where exogenous antigens, such as those released from dying tumor cells, are taken up by antigen-presenting cells (APCs), like dendritic cells, and are then processed and presented on MHC class I molecules to activate CD8+ T cells. nih.govbmj.com This is a critical mechanism for initiating a primary CTL response against tumors that may not be directly recognized by T cells. bmj.com In the context of MAGE-1, tumor cells expressing the antigen can be phagocytosed by APCs. The MAGE-1 protein is then processed through the proteasome, and the resulting peptides, including the 281-292 epitope, are loaded onto the APC's MHC class I molecules for presentation.
Furthermore, there is evidence for alternative intracellular processing pathways. For example, autophagy, a cellular process for degrading and recycling cellular components, can deliver endogenous antigens to compartments where they can be loaded onto MHC class I molecules. nih.gov While the specific involvement of autophagy in the presentation of MAGE-1 (281-292) is not extensively detailed, it represents a potential alternative route for its processing and presentation.
| Component/Process | Function in MAGE-1 (281-292) Presentation | Key Interacting Molecules |
| Proteasome | Degrades full-length MAGE-1 protein into peptide fragments. nih.govbpsbioscience.com | Ubiquitin, E3 ligases (e.g., CRL4-DCAF12) nih.govnih.gov |
| TAP (Transporter Associated with Antigen Processing) | Transports MAGE-1 peptide precursors from the cytosol into the ER. pnas.orgnih.gov | MHC class I, Peptide Loading Complex oup.com |
| Peptide Loading Complex (PLC) | Facilitates the loading of the MAGE-1 peptide onto MHC class I molecules in the ER. oup.comf1000research.com | Tapasin, Calreticulin, ERp57, MHC class I, β2m oup.comf1000research.com |
| Cross-Presentation | Enables APCs to present MAGE-1 peptides from ingested tumor cells to CD8+ T cells. nih.govbmj.com | Antigen-Presenting Cells (e.g., Dendritic Cells) |
Major Histocompatibility Complex Mhc Binding and Stability of Mage 1 281 292
Allele-Specific Restriction of MAGE-1 (281-292) to MHC Class I Molecules
The binding of the MAGE-1 (281-292) peptide, with the amino acid sequence EYVIKVSARVRF, is restricted to specific alleles of the highly polymorphic Human Leukocyte Antigen (HLA) system. This allele-specific restriction is a fundamental characteristic of MHC-peptide interactions, ensuring that T cells recognize foreign or altered-self peptides only in the context of a specific individual's MHC molecules. nih.govaai.org
Research has identified that the MAGE-1 (281-292) peptide is presented to CD4+ T lymphocytes by the HLA-DR15 allele. This HLA allele is found in approximately 29% of Asians and 17% of Caucasians, highlighting the population-specific relevance of this particular peptide-MHC interaction. While much of the initial research on MAGE-1 focused on its presentation by HLA-A1 to CD8+ CTLs, the identification of CD4+ T cell epitopes like MAGE-1 (281-292) has broadened the potential for immunotherapeutic strategies. nih.gov
The specificity of MAGE-1 peptide binding extends to other HLA alleles as well. For instance, the MAGE-1 peptide with the sequence EADPTGHSY is recognized by CTLs in the context of HLA-A1. nih.govuniprot.org Another MAGE-1-derived peptide, NYKHCFPEI, has been shown to bind to HLA-A24, an allele common in the Japanese population and also present in Caucasians. nih.gov Similarly, MAGE-3 peptides with consensus anchor residues have been successfully used to induce CTL responses in the context of HLA-A2. researchgate.net The ability of different MAGE-A peptides to bind to various HLA alleles, such as HLA-A*02:01, underscores the cross-immunizing potential within the MAGE-A family. researchgate.net
The allele-specific binding is dictated by the unique chemical environment of the peptide-binding groove of each HLA molecule. frontiersin.orgnih.gov Polymorphic residues within this groove create specific pockets that accommodate certain amino acid side chains of the peptide, known as anchor residues. nih.govresearchgate.net This structural complementarity is the basis for the high degree of specificity observed in MHC-peptide interactions.
| MAGE Peptide | Sequence | Binding HLA Allele | T Cell Recognition | Reference |
|---|---|---|---|---|
| MAGE-1 (281-292) | EYVIKVSARVRF | HLA-DR15 | CD4+ T cells | |
| MAGE-1 | EADPTGHSY | HLA-A1 | CD8+ CTLs | nih.govuniprot.org |
| MAGE-1 | NYKHCFPEI | HLA-A24 | CD8+ CTLs | nih.gov |
| MAGE-3 | FLWGPRALV | HLA-A2 | CD8+ CTLs | researchgate.net |
Biophysical Characterization of MAGE-1 (281-292) Binding Affinity to Recombinant MHC
The binding affinity of a peptide to an MHC molecule is a key determinant of the resulting immune response. High-affinity interactions lead to more stable peptide-MHC (pMHC) complexes on the cell surface, increasing the likelihood of T cell recognition and activation.
Studies have shown that MAGE-1 derived peptides can bind to their restricting HLA alleles with high affinity. For instance, a shorter 12-amino acid version of the MAGE-1 (281-292) peptide, EYVIKVSARVRF, was able to stimulate a T cell clone at a concentration of 20 nM, which is comparable to other identified MAGE peptides recognized by CD4+ T cells (typically in the range of 15 to 100 nM). This suggests a strong binding affinity to HLA-DR15.
For HLA class I restricted MAGE peptides, binding affinities have also been characterized. For example, four highly homologous MAGE-A peptides all demonstrated high binding affinity to HLA-A*02:01 molecules. researchgate.net The affinity of T cell receptors (TCRs) for pMHC complexes is often in the micromolar range (1-100 μM). nih.gov However, engineered, high-affinity TCRs specific for MAGE-A1 peptides can exhibit significantly stronger binding, with dissociation constants (Kd) potentially less than 10⁻⁸ M. google.com
The stability of the pMHC complex is directly related to the binding affinity. Peptides that form stable complexes with MHC molecules are more likely to be presented on the cell surface for a sufficient duration to trigger a T cell response. plos.org The stability of MAGE-A peptide-HLA-A*02:01 complexes has been shown to be high, further supporting their immunogenicity. researchgate.net
| MAGE Peptide | HLA Allele | Methodology | Finding | Reference |
|---|---|---|---|---|
| EYVIKVSARVRF (MAGE-1 281-292) | HLA-DR15 | T cell stimulation assay | Stimulation at 20 nM, indicating high affinity. | |
| MAGE-A homologous peptides | HLA-A*02:01 | Binding and stability assays | High binding affinity and stability. | researchgate.net |
| MAGE-A1 peptides | HLA-A1 | Engineered TCR binding | High-affinity TCRs can bind with a Kd < 10⁻⁸ M. | google.com |
Structural Determinants of MAGE-1 (281-292) Peptide-MHC Stability
The stability of the MAGE-1 (281-292) pMHC complex is governed by a combination of structural factors, including the conformation of the peptide within the MHC binding groove and the interactions between the peptide's amino acid residues and the MHC molecule.
Conformational changes can be induced in both the peptide and the MHC molecule upon binding. For the HLA-A1:MAGE-A1 complex, binding of a TCR-like antibody fragment resulted in significant rearrangements of some HLA-A1 heavy chain residues. nih.gov This highlights the dynamic nature of the pMHC complex and its role in T cell recognition.
Impact of Peptide Flanking Regions and Anchor Residues on MHC-I Association with MAGE-1 (281-292)
For MHC class II-presented peptides like MAGE-1 (281-292), the "open" nature of the binding groove allows for peptide flanking regions (PFRs) to extend out at both the N- and C-termini. frontiersin.orgresearchgate.net These PFRs can play a significant role in the interaction with the TCR.
In contrast, for MHC class I-presented peptides, the binding groove is more "closed," typically accommodating peptides of 8-10 amino acids. plos.org The ends of the peptide are buried within the A and F pockets of the groove. plos.org The stability of the pMHC-I complex is highly dependent on the interactions at these anchor positions. plos.org
Anchor residues are specific amino acids within the peptide that fit into corresponding pockets in the MHC binding groove. researchgate.net For many HLA-A alleles, the anchor residues are typically at position 2 and the C-terminus of the peptide. researchgate.net For instance, in the HLA-A2 supertype, hydrophobic amino acids are often favored at these positions. researchgate.net The interaction of these anchor residues with the MHC molecule is crucial for the stability of the complex. plos.org
T Cell Receptor Tcr Recognition of Mage 1 281 292 Mhc Complex
Identification and Characterization of MAGE-1 (281-292)-Specific T-Cell Clones
The human MAGE-1 gene is known to encode a melanoma peptide antigen that is recognized by autologous cytotoxic T lymphocytes. nih.gov The identification and characterization of T-cell clones specific for the MAGE-1 (281-292) epitope are fundamental steps in understanding and harnessing the anti-tumor immune response.
Researchers have successfully isolated and expanded MAGE-1-specific CTL lines from patients. For instance, a CTL line specific for a MAGE-1 peptide presented by HLA-A24 was established from a metastatic melanoma patient who showed a significant clinical response to a peptide-pulsed dendritic cell vaccine. nih.gov In this study, the proportion of MAGE-1 A24 tetramer-positive CTLs increased dramatically from 0.04% to 18.6% after in vitro stimulation. nih.gov This expansion correlated with strong cytotoxic activity against MAGE-1 positive cancer cell lines in an HLA-restricted manner. nih.gov
The characterization of these clones often involves assessing their cytokine production profile, cytotoxic capabilities, and the molecular makeup of their T-cell receptors. nih.govresearchgate.net For example, T-cell clones with high functional avidity that potently recognize MAGE-positive tumor cells while sparing MAGE-negative cells are selected for further study and potential therapeutic application. researchgate.net The generation of monoclonal and polyclonal antibodies against the MAGE-1 protein has also been instrumental in confirming its expression in tumor cells and validating the specificity of T-cell responses. nih.gov
Table 1: Characteristics of an Expanded MAGE-1 A24-Specific CTL Line
| Characteristic | Pre-Vaccine PBMCs | Post-Stimulation CTL Line | Fold Increase |
|---|---|---|---|
| MAGE-1 A24 Tetramer+ CTLs (%) | 0.04% | 18.6% | 465 |
| Absolute Number of MAGE-1 Tetramer+ CTLs | - | - | 5,068 |
| Cytotoxic Activity | Low | High | - |
Data sourced from a study on a metastatic melanoma patient. nih.gov
Analysis of TCR Repertoire Specificity and Diversity for MAGE-1 (281-292) Epitope
The TCR repertoire specific for any given epitope can range from highly focused to broadly diverse. nih.gov Analysis of the TCR repertoire provides insights into the nature of the immune response to the MAGE-1 (281-292) epitope. The diversity of the TCR repertoire reflects the complexity of the epitope and the host's immune history. nih.gov
The TCR's antigen-binding site is formed by the complementarity-determining regions (CDRs), with CDR3 being the most variable region and primarily responsible for contacting the peptide. nih.gov Studies on TCR repertoires for various antigens have shown that even for a single epitope, the responding T-cell population can be composed of numerous distinct TCR clonotypes. nih.gov
For tumor-associated antigens like MAGE-1, which are self-antigens, the repertoire of high-avidity T-cells is often limited due to central tolerance mechanisms that eliminate self-reactive T-cells. nih.gov However, specific TCRs can still be identified and are crucial for developing TCR-based immunotherapies. Techniques like single-cell RT-PCR and deep sequencing are employed to analyze the TCR repertoire at high resolution, allowing for the quantification of T-cell diversity. nih.gov This analysis can reveal the clonal composition of the T-cell response and track the expansion of specific T-cell subsets during an immune response. nih.gov The distribution of TCR sequences within an epitope-specific repertoire can be influenced by the underlying VDJ recombination process, leading to clustered diversity.
Functional Avidity and Affinity of MAGE-1 (281-292)-Specific TCRs
The effectiveness of a T-cell response is heavily influenced by the functional avidity and affinity of the TCR for the peptide-MHC (pMHC) complex. nih.gov
TCR Affinity is the strength of the binding between a single TCR and its pMHC ligand. nih.gov
Natural TCRs against self-antigens like MAGE-1 typically exhibit low affinity due to negative selection in the thymus. nih.gov However, high-avidity T-cell clones can be isolated, particularly from non-tolerant individuals or through in vitro priming techniques. medigene.com For instance, a high-avidity TCR specific for a MAGE-A4 epitope was isolated from an HLA-A2-negative donor, bypassing central tolerance. medigene.com
Efforts to enhance the anti-tumor efficacy of T-cells often focus on optimizing TCR affinity. Methods like directed evolution using somatic hypermutation have been employed to increase the avidity of TCRs specific for MAGE-A1 epitopes. nih.gov Studies have shown that TCRs with optimized affinity can lead to enhanced cytokine production and cytotoxicity. nih.gov However, there is a therapeutic window for TCR affinity; excessively high affinity may not necessarily lead to better outcomes and can sometimes result in reduced activity or off-target effects. nih.gov The physiological range for TCR affinity is generally considered to be between 1 µM and 100 µM. nih.gov
Table 2: Comparison of Functional Avidity of MAGE-A1 Specific TCRs
| TCR Source | Functional Avidity (EC50) |
|---|---|
| Human-derived | 3 nM to 60 nM |
| HuTCR-mouse-derived | 0.3 nM to 3 nM |
Data from a study comparing TCRs generated from a humanized mouse platform to human-derived TCRs. researchgate.net
Molecular Basis of TCR Engagement with MAGE-1 (281-292)-MHC Complex
The interaction between the TCR and the pMHC complex is a structurally defined event. plos.org The TCR typically binds diagonally across the peptide-binding groove of the MHC molecule. mdpi.com The germline-encoded CDR1 and CDR2 loops of the TCR primarily contact the alpha-helices of the MHC molecule, while the hypervariable CDR3 loops are positioned over the peptide, making critical contacts that determine peptide specificity. mdpi.comnih.gov
Structural studies of TCR-pMHC complexes have provided detailed insights into the molecular basis of recognition. nih.gov For example, the structure of a TCR in complex with a MAGE-A4 peptide revealed a shifted binding footprint, enabling indirect recognition of the peptide's N-terminal residue through an HLA residue, which acts as a "tunable gateway". nih.gov This highlights that TCR recognition is not solely based on direct contacts with the peptide but can also be influenced by the conformation of the MHC molecule itself.
The binding of a TCR to a pMHC complex is a low-affinity interaction, which is a key feature of T-cell biology, allowing for transient interactions and serial engagement of multiple pMHC complexes. mdpi.com This interaction initiates a signaling cascade within the T-cell, leading to its activation. nih.gov The initial binding event triggers conformational changes in the TCR-CD3 complex, exposing immunoreceptor tyrosine-based activation motifs (ITAMs) for phosphorylation by kinases like Lck. nih.gov
Co-receptor (CD8) Interactions and Their Influence on MAGE-1 (281-292) T-Cell Recognition
The CD8 co-receptor plays a critical role in the recognition of pMHC class I complexes by cytotoxic T-lymphocytes. frontiersin.org CD8 binds to a non-polymorphic region of the MHC class I molecule, distinct from the TCR binding site. frontiersin.orgnih.gov This interaction has several key functions:
Stabilization of the TCR-pMHC complex: For low to medium affinity TCRs, which are common for self-antigens like MAGE-1, CD8 binding significantly enhances the stability of the interaction, thereby increasing the sensitivity of the T-cell to the antigen. frontiersin.org
Facilitation of T-cell signaling: CD8 is associated with the lymphocyte-specific protein tyrosine kinase p56lck (Lck). nih.gov Upon TCR engagement, CD8 brings Lck into proximity of the TCR-CD3 complex, facilitating the phosphorylation of ITAMs and initiating the downstream signaling cascade. nih.govfrontiersin.org
The requirement for the CD8 co-receptor can be dependent on the affinity of the TCR. nih.gov High-affinity TCRs may be able to trigger T-cell activation in a CD8-independent manner. medigene.comfrontiersin.org Conversely, for lower-affinity TCRs, the contribution of the CD8 co-receptor is crucial for effective T-cell activation. nih.gov Studies have shown that the intracellular, lck-binding domain of CD8 is critical for enhanced T-cell activation, regardless of TCR affinity, whereas the extracellular domain's importance is more pronounced for lower-affinity TCRs. nih.gov Some naturally high-avidity TCRs have been found to be CD8 co-receptor-independent, allowing them to function in both CD8+ and CD4+ T-cells. medigene.com
Immunogenicity and Elicitation of Mage 1 281 292 Specific Immune Responses in Pre Clinical Models
In Vitro Induction and Expansion of MAGE-1 (281-292)-Specific Cytotoxic T Lymphocytes (CTLs)
The ability to generate and expand T cells with specificity for a defined tumor epitope in a laboratory setting is a critical first step in evaluating its potential for immunotherapy. Research has demonstrated that the MAGE-1 (281-292) peptide can be used to stimulate and expand specific T-cell populations from human peripheral blood mononuclear cells (PBMCs).
One study focused on identifying MAGE-1 epitopes recognized by CD4+ T cells, which are crucial for orchestrating and sustaining anti-tumor immune responses. In this research, overlapping peptides spanning the entire MAGE-1 protein were synthesized and tested for their ability to activate a CD4+ T-cell clone. The peptide EYVIKVSARVRF, corresponding to amino acids 281-292, was identified as a potent stimulator. Autologous Epstein-Barr virus-transformed B (EBV-B) cells pulsed with this 12-amino acid peptide were able to stimulate the T-cell clone to produce significant amounts of Interferon-gamma (IFN-γ), a key cytokine in anti-tumor immunity. This demonstrated that the MAGE-1 (281-292) peptide can be effectively presented by antigen-presenting cells (APCs) to activate CD4+ T cells.
While direct evidence for the in vitro induction of cytotoxic T lymphocytes (CTLs) specifically using the 281-292 peptide is limited in the provided context, the general methodology for generating MAGE-specific CTLs is well-established. These methods typically involve co-culturing PBMCs with peptide-pulsed APCs, such as dendritic cells (DCs). The addition of cytokines like Interleukin-2 (IL-2) and IL-21 can further enhance the expansion and functional capacity of these antigen-specific T cells. For instance, studies with other MAGE peptides have shown that peptide-pulsed DCs can effectively induce specific CTL responses from the T cells of both healthy donors and cancer patients.
| Stimulation Method | Cell Source | Key Findings |
| Peptide-pulsed EBV-B cells | CD4+ T-cell clone | MAGE-1 (281-292) peptide stimulates IFN-γ production. |
| Peptide-pulsed DCs | PBMCs | (General method) Induces MAGE-specific CTLs. |
Pre-Clinical Immunization Strategies and Induction of MAGE-1 (281-292)-Specific Cellular Immunity (e.g., in animal models)
To evaluate the in vivo immunogenicity of the MAGE-1 (281-292) peptide, pre-clinical studies in animal models are essential. Human Leukocyte Antigen (HLA) transgenic mice are particularly valuable for this purpose, as they can mount T-cell responses restricted to human HLA molecules, mimicking the human immune response.
Although specific studies detailing the immunization of animal models solely with the MAGE-1 (281-292) peptide are not extensively documented in the available literature, broader strategies for MAGE-A vaccines provide a relevant framework. DNA vaccines have been a prominent strategy in pre-clinical MAGE-A immunization. In this approach, a plasmid DNA encoding the antigen is injected, leading to in vivo expression of the MAGE-A protein and subsequent induction of specific T-cell responses. One study developed a consensus MAGE-A DNA vaccine designed to target multiple members of the MAGE-A family. When administered to mice via electroporation, this vaccine generated robust CD8+ T-cell responses. nih.gov This suggests that a similar strategy focusing on the MAGE-1 (281-292) epitope could be employed.
Another pre-clinical approach involves the use of cellular vaccines. This can include syngeneic fibroblasts or dendritic cells that have been genetically modified to express the target antigen. Immunization with such cells has been shown to induce specific anti-tumor immunity against MAGE-expressing tumors in mice. Furthermore, the co-expression of immune-stimulatory molecules, or adjuvants, like Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and B7-1, has been found to significantly enhance the anti-tumor immunity in an antigen-specific manner.
| Immunization Strategy | Animal Model | Key Outcomes |
| Consensus MAGE-A DNA Vaccine | C57Bl/6 and outbred mice | Induced robust, cross-reactive CD8+ T-cell responses and slowed tumor growth. nih.gov |
| Genetically Modified Fibroblasts | Mice | Induced specific immunity against MAGE-expressing tumors. |
Assessment of Magnitude, Phenotype, and Functional Efficacy of MAGE-1 (281-292)-Specific T-Cell Responses
A comprehensive assessment of the induced T-cell response is crucial to determine the potential efficacy of a vaccine or immunotherapy. This involves quantifying the number of specific T cells, characterizing their phenotype, and evaluating their functional capabilities.
The magnitude of the antigen-specific T-cell response can be measured using techniques like Enzyme-Linked Immunospot (ELISpot) assays and MHC-peptide tetramer or dextramer staining. nih.gov ELISpot assays detect the frequency of cytokine-secreting cells (e.g., IFN-γ) upon antigen stimulation, providing a measure of the functional T-cell population. nih.gov MHC tetramer staining allows for the direct visualization and quantification of T cells that have a T-cell receptor (TCR) capable of binding to a specific peptide-MHC complex. nih.gov
The phenotype of the T cells is typically analyzed by flow cytometry, examining the expression of various cell surface and intracellular markers. This can distinguish between different T-cell subsets, such as CD4+ helper T cells and CD8+ cytotoxic T cells, as well as their differentiation status (e.g., naive, effector, memory). For example, studies on MAGE-A4 specific T-cells expanded from healthy donors showed they were predominantly CD8+ cytotoxic T cells and CD4+ T helper cells. sb-peptide.com
Functional efficacy is the ultimate measure of the anti-tumor potential of the induced T cells. This is assessed through in vitro cytotoxicity assays, where the ability of the T cells to kill tumor cells expressing the target antigen is measured. criver.com A common method is the chromium-51 (B80572) release assay. Additionally, the production of effector cytokines like IFN-γ and Tumor Necrosis Factor-alpha (TNF-α) upon encountering target cells is a key indicator of functional activation. jcancer.org
| Assessment Method | Purpose | Example Finding (General MAGE) |
| ELISpot Assay | Quantify frequency of cytokine-producing T cells | Detected IFN-γ secretion by T cells upon peptide stimulation. nih.gov |
| MHC Tetramer Staining | Directly quantify antigen-specific T cells | Identified and allowed sorting of MAGE-B2 specific CD8+ T cells. google.com |
| Flow Cytometry | Characterize T-cell phenotype (e.g., CD4/CD8) | Expanded MAGE-A4 T-cells were mainly CD8+ and CD4+. sb-peptide.com |
| Cytotoxicity Assay | Measure ability of T cells to kill tumor cells | MAGEA1 peptide-pulsed DC-CTLs showed enhanced in vitro cytotoxicity. jcancer.org |
Cross-Reactivity and Specificity Studies with MAGE-1 (281-292) Peptide Variants or Analogues
The specificity of the T-cell response is a critical safety and efficacy consideration in cancer immunotherapy. T-cell receptors can sometimes recognize peptides other than the intended target, a phenomenon known as cross-reactivity. This can have both beneficial and detrimental effects.
Studies on MAGE-A antigens have highlighted the importance of evaluating cross-reactivity. For instance, T-cells engineered to express a high-affinity TCR against a MAGE-A3 peptide were found to cross-react with a similar peptide from the Titin protein, which is expressed on healthy heart muscle, leading to severe toxicity. frontiersin.orgnih.gov This underscores the need for thorough pre-clinical screening of any new T-cell-based therapy for off-target reactivity.
Conversely, cross-reactivity can be harnessed for therapeutic benefit. Researchers have designed "heteroclitic" peptides, which are variants of a native peptide sequence modified to have a higher affinity for the MHC molecule, thereby inducing a more potent T-cell response. In some cases, CTLs induced by a heteroclitic peptide can recognize and kill tumor cells expressing the original, lower-affinity native peptide. One study described a heteroclitic MAGE-A peptide that induced CTLs capable of recognizing shared epitopes among several MAGE-A family members (MAGE-A1, -A2, -A3, -A4, -A6, -A10, and -A12), potentially creating a broad-spectrum anti-tumor response. gbiosciences.comnih.gov
While specific cross-reactivity studies focusing on analogues of the MAGE-1 (281-292) peptide are not detailed in the provided search results, the established methodologies would involve screening the MAGE-1 (281-292)-specific T cells against a panel of related peptides from other MAGE family members and unrelated human proteins to assess their specificity.
| Type of Study | Concept | Example Finding (Other MAGE Peptides) |
| Off-Target Toxicity | T-cells recognizing unintended peptides on healthy tissues. | MAGE-A3 TCR cross-reacted with Titin peptide on heart cells. frontiersin.orgnih.gov |
| Heteroclitic Peptides | Modified peptides to enhance T-cell response. | A heteroclitic MAGE-A peptide induced CTLs that recognized multiple MAGE-A proteins. gbiosciences.comnih.gov |
Structural Biology of the Mage 1 281 292 Peptide Mhc Tcr Interface
Crystallographic and NMR Analyses of MAGE-1 (281-292)-MHC Class I Structures
To date, specific high-resolution crystal or NMR structures of the MAGE-1 (281-292) peptide in complex with an MHC Class I molecule are not publicly available in protein databases. However, the principles of peptide presentation by MHC Class I molecules have been extensively studied through X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy on numerous other peptide-MHC complexes. These studies provide a robust framework for understanding how a peptide like MAGE-1 (281-292) would be presented.
MHC Class I molecules consist of a heavy chain and a non-covalently associated light chain called β2-microglobulin. justia.com The peptide-binding groove is formed by the α1 and α2 domains of the heavy chain and is a semi-closed pocket, typically accommodating peptides of 8-11 amino acids in length. justia.comcardiff.ac.uk The binding of the peptide is stabilized by conserved hydrogen bonds between the MHC molecule and the peptide backbone, as well as by specific interactions between the side chains of the peptide's "anchor" residues and pockets within the MHC groove. frontiersin.orgnih.gov
While a specific structure for MAGE-1 (281-292) is not available, general features of peptide-MHC Class I structures can be summarized in the following table:
| Structural Feature | Description |
| Peptide Conformation | Peptides in the MHC Class I groove typically adopt a bulged or extended conformation, with the N- and C-termini anchored in specific pockets (A and F pockets, respectively). |
| Anchor Residues | Specific residues of the peptide, known as anchor residues, fit into corresponding pockets in the MHC binding groove, providing much of the binding affinity and specificity. The location of these anchors varies depending on the MHC allele. |
| MHC Groove | The binding groove is composed of a β-sheet floor and two α-helical walls. The polymorphism of MHC molecules is concentrated in the residues lining this groove, leading to different peptide-binding specificities. |
| β2-microglobulin | This invariant chain is crucial for the proper folding and stability of the MHC Class I heavy chain and for peptide binding. |
This table is a generalized representation based on numerous peptide-MHC Class I structures and is intended to provide a foundational understanding in the absence of a specific MAGE-1 (281-292) structure.
Elucidation of TCR Docking Mechanisms onto the MAGE-1 (281-292)-MHC Complex
The recognition of the peptide-MHC (pMHC) complex by a TCR is a highly specific event that triggers T-cell activation. While a structure of a TCR in complex with MAGE-1 (281-292)-MHC is not available, extensive research on other TCR-pMHC complexes has revealed general principles of this interaction.
TCRs typically dock diagonally onto the pMHC complex. nih.gov This orientation allows the complementarity-determining region (CDR) loops of the TCR to interact with both the peptide and the α-helices of the MHC molecule. nih.gov The CDR1 and CDR2 loops generally make contact with the MHC helices, while the hypervariable CDR3 loops are positioned over the central, solvent-exposed portion of the peptide, playing a key role in peptide specificity. nih.gov
However, variations in this canonical docking mode exist, and some TCRs can recognize pMHC complexes in alternative orientations. nih.govresearchgate.net The precise geometry of the interaction is critical, as significant deviations from the typical docking mode can abrogate T-cell signaling. nih.gov The interaction is a dynamic process, and the flexibility of both the TCR and the pMHC complex can influence the binding affinity and specificity. cardiff.ac.uk
| Interacting Component | Key Role in TCR Docking |
| TCR CDR1 & CDR2 Loops | Primarily interact with the α-helices of the MHC molecule, contributing to MHC restriction. nih.gov |
| TCR CDR3 Loops | Positioned over the central region of the peptide, crucial for determining peptide specificity. nih.gov |
| Peptide | The solvent-exposed residues of the peptide directly contact the TCR, forming the basis of antigen-specific recognition. |
| MHC Helices | Form a platform for TCR interaction and contribute to the overall binding energy and orientation. |
This table summarizes the general roles of different components in the TCR-pMHC interaction, based on studies of various complexes.
Conformational Plasticity of MAGE-1 (281-292) within the MHC Binding Groove
The peptide within the MHC binding groove is not a static entity. Both experimental and computational studies have demonstrated that peptides can exhibit a degree of conformational plasticity. nih.govresearchgate.net This flexibility can be influenced by the specific amino acid sequence of the peptide and its interactions with the MHC groove.
Peptides longer than the canonical 8-10 amino acids can be accommodated in the MHC Class I groove by bulging out in the middle. nih.gov This creates a more prominent feature for TCR recognition. The central region of the peptide often shows the highest degree of mobility, as indicated by B-factor analysis in crystallographic studies of various pMHC complexes. nih.govresearchgate.net This flexibility can allow for "induced fit" mechanisms upon TCR binding, where the conformation of the peptide and even the MHC molecule can adjust to optimize the interaction.
The dynamics of the MHC binding groove itself are also affected by the bound peptide. frontiersin.org The C-terminal residues of the peptide have been shown to have a profound effect on the mobility of the MHC class I binding groove. frontiersin.orgnih.gov This interplay between peptide and MHC conformation underscores the dynamic nature of antigen presentation.
| Factor | Influence on Conformational Plasticity |
| Peptide Length | Longer peptides often exhibit a central bulge, increasing their exposure to the TCR. nih.gov |
| Peptide Sequence | The intrinsic flexibility of the peptide's amino acid side chains and backbone contributes to its overall plasticity. |
| MHC Allele | The specific shape and chemical properties of the MHC binding groove, determined by the allele, constrain the possible conformations of the bound peptide. frontiersin.orgnih.gov |
| TCR Binding | The interaction with a TCR can stabilize a particular peptide conformation or induce conformational changes in the pMHC complex. cardiff.ac.uk |
This table outlines key factors influencing the conformational dynamics of a peptide within the MHC binding groove.
Computational Modeling and Molecular Dynamics Simulations of MAGE-1 (281-292) Molecular Interactions
In the absence of experimental structures, computational modeling and molecular dynamics (MD) simulations are powerful tools to predict and analyze the molecular interactions of the MAGE-1 (281-292) peptide with MHC and TCRs. These methods can provide insights into the binding mode, stability, and dynamics of the complex. nih.gov
Homology Modeling: A three-dimensional model of the MAGE-1 (281-292)-MHC complex can be built using homology modeling, based on the known structures of other peptides bound to the same or a similar MHC allele. The MAGE-1 (281-292) peptide sequence would be threaded onto the backbone of the template peptide.
Molecular Docking: Protein-protein docking algorithms can be used to predict the binding orientation of a TCR to the modeled MAGE-1 (281-292)-MHC complex. researchgate.net These algorithms sample a vast number of possible binding poses and rank them based on scoring functions that estimate the binding energy. researchgate.net
Molecular Dynamics (MD) Simulations: Once a model of the trimolecular complex is generated, MD simulations can be performed to study its dynamic behavior over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the conformational changes and intermolecular interactions. github.io Analysis of MD trajectories can reveal:
The stability of the pMHC and TCR-pMHC complexes.
The flexibility of different regions of the peptide and the proteins. nih.gov
The network of hydrogen bonds and other non-covalent interactions that stabilize the complex.
The free energy of binding.
| Computational Method | Application to MAGE-1 (281-292) | Key Insights |
| Homology Modeling | Building a 3D model of MAGE-1 (281-292) bound to a specific MHC Class I allele. | Predicted peptide conformation and anchor residue positions. |
| Molecular Docking | Predicting the binding mode of a TCR to the MAGE-1 (281-292)-MHC complex. | Likely TCR orientation and key interacting residues at the interface. researchgate.net |
| Molecular Dynamics | Simulating the dynamic behavior of the MAGE-1 (281-292)-MHC-TCR complex in a solvated environment. | Stability of interactions, conformational flexibility, and detailed analysis of molecular contacts. frontiersin.orgmdpi.com |
This table summarizes the application of computational techniques to study the MAGE-1 (281-292) interface.
Role of Mage 1 281 292 in Tumor Immunology and Mechanisms of Immune Evasion
Expression Landscape of MAGE-1 in Various Malignancies and its Presentation
The Melanoma-Associated Antigen-1 (MAGE-A1), a member of the cancer-testis antigen (CTA) family, is a protein whose expression is typically restricted to male germline cells. pnas.orgaai.org However, it is aberrantly re-expressed in a wide variety of cancers, making it a specific target for cancer immunotherapy. tmrjournals.commdpi.com The MAGE-A1 protein itself is located within the cytoplasm of cancer cells. nih.gov For the immune system to recognize it, a specific peptide fragment, MAGE-1 (281-292), must be presented on the cancer cell surface by the Human Leukocyte Antigen (HLA)-A1 molecule, a component of the Major Histocompatibility Complex (MHC) class I. alab.com.plnih.govwikipedia.org This presentation allows cytotoxic T lymphocytes (CTLs) to identify and kill the tumor cells. nih.gov
The expression of MAGE-A1 is observed across numerous types of malignancies, though the frequency varies. It is frequently detected in metastatic melanomas, esophageal squamous cell carcinomas, non-small cell lung carcinomas (NSCLC), and bladder carcinomas. pnas.org Studies have reported MAGE-A1 expression in approximately 48% of metastatic melanomas, 53% of esophageal squamous cell carcinomas, 49% of NSCLC, and 32% of infiltrating bladder carcinomas. pnas.orgnih.gov Furthermore, high rates of MAGE-A1 gene expression have been found in hepatocellular carcinoma (HCC), with one study detecting its mRNA in 80% of resected HCCs. nih.gov In some cancers, such as breast and gastric cancer, MAGE-A1 expression has been correlated with more advanced disease stages. iiarjournals.orgbrieflands.com
Table 1: Frequency of MAGE-A1 Expression in Various Malignancies
| Cancer Type | Frequency of Expression | Source |
|---|---|---|
| Esophageal Squamous Cell Carcinoma | 53% | pnas.org |
| Non-Small Cell Lung Carcinoma (NSCLC) | 49% | pnas.org |
| Metastatic Melanoma | 48% | pnas.org |
| Hepatocellular Carcinoma (HCC) | up to 80% | nih.gov |
| Head and Neck Squamous Cell Carcinoma | 28% - 51% | pnas.orgiiarjournals.org |
| Bladder Carcinoma | 22% - 32% | pnas.orgnih.gov |
| Gastric Carcinoma | ~50% | iiarjournals.org |
| Invasive Breast Cancer | ~30% | brieflands.com |
The presentation of the MAGE-1 (281-292) peptide is specifically restricted to individuals who carry the HLA-A1 allele. nih.govnih.gov This genetic dependency means that immunotherapies targeting this particular peptide are only applicable to HLA-A1-positive patients with MAGE-A1-expressing tumors. nih.gov
Mechanisms of Tumor Immune Evasion Affecting MAGE-1 (281-292) Recognition
Tumors expressing MAGE-A1 can develop mechanisms to evade recognition by the immune system, thereby limiting the effectiveness of CTLs targeting the MAGE-1 (281-292) peptide. A primary strategy is the downregulation or complete loss of MHC class I molecules, including HLA-A1, on the tumor cell surface. tmrjournals.comnih.gov Without HLA-A1, the MAGE-1 peptide cannot be presented, making the cancer cell invisible to specific CTLs. immunologyresearchjournal.com This loss can be due to genetic mutations or transcriptional repression of HLA genes. bmj.comfrontiersin.org
Another key evasion mechanism involves the tumor microenvironment (TME). Tumors can secrete immunosuppressive cytokines like Transforming Growth Factor-beta (TGF-β) and Interleukin-10 (IL-10), which inhibit the function and proliferation of effector T cells. nih.govmdpi.com Furthermore, tumor cells can upregulate immune checkpoint proteins, such as Programmed Death-Ligand 1 (PD-L1). mdpi.com When PD-L1 on a tumor cell binds to the PD-1 receptor on an activated T cell, it delivers an inhibitory signal that suppresses the T cell's cytotoxic activity. nih.govnih.gov This checkpoint pathway can be induced in melanoma cells by interferon-gamma (IFN-γ) released by T cells, effectively creating a feedback loop that dampens the anti-tumor immune response. mdpi.com
Antigen Processing and Presentation Defects in MAGE-1-Expressing Tumors
The presentation of the MAGE-1 (281-292) epitope depends on the cell's antigen processing and presentation machinery (APM). Tumors frequently develop defects in this pathway to escape immune surveillance. dovepress.comaacrjournals.org The process begins with the degradation of the MAGE-A1 protein by the proteasome. nih.govfrontiersin.org The resulting peptides are then transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP). frontiersin.orgfrontiersin.org Any disruption to these components can impair antigen presentation.
Deficiencies in APM components are common in many cancers. oup.com For example, downregulation of TAP is a major mechanism of immune escape, observed in up to 70% of NSCLCs as well as in melanoma, gastric, and head and neck cancers. frontiersin.org Reduced TAP function leads to a decreased supply of peptides to the endoplasmic reticulum, resulting in fewer MAGE-1-HLA-A1 complexes on the cell surface. frontiersin.orgscispace.com Similarly, downregulation of proteasome subunits can alter the array of peptides generated, potentially reducing the production of the specific MAGE-1 (281-292) epitope. frontiersin.orgoup.com These defects can be caused by genetic mutations, transcriptional repression, or epigenetic silencing of the genes encoding APM components. bmj.comfrontiersin.orgnih.gov
Modulation of MAGE-1 (281-292)-Specific Immune Responses by the Tumor Microenvironment
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in suppressing anti-tumor immune responses. nih.govresearchgate.net The TME of many tumors is immunosuppressive, characterized by the presence of inhibitory cells, suppressive cytokines, and metabolic conditions that are hostile to effector T cells. scispace.comtandfonline.com
Key cellular players in this immunosuppression are regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). frontiersin.orgnih.gov Tregs accumulate in the TME and suppress anti-tumor responses through the secretion of cytokines like IL-10 and TGF-β and by direct cell-to-cell contact. nih.govtargetedonc.com MDSCs are a heterogeneous population of immature myeloid cells that potently inhibit T cell activation and function through various mechanisms, including the production of reactive oxygen species and the depletion of amino acids essential for T cell proliferation. mdpi.comnih.gov The interaction between Tregs and MDSCs can further enhance the immunosuppressive environment. nih.gov
Additionally, the metabolic landscape within the TME, often characterized by hypoxia and nutrient depletion, can impair the function and survival of infiltrating CTLs. nih.govtargetedonc.com Cancer cells can also express immune checkpoint ligands that engage with receptors on T cells to induce an exhausted state, further limiting their ability to eliminate MAGE-1-expressing tumor cells. mdpi.comfrontiersin.org
Table 2: Compound and Protein Names Mentioned
| Name |
|---|
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) |
| Human Leukocyte Antigen (HLA)-A1 |
| Interleukin-10 (IL-10) |
| Interferon-gamma (IFN-γ) |
| MAGE-1 (MAGE-A1) |
| Major Histocompatibility Complex (MHC) |
| Programmed Death-Ligand 1 (PD-L1) |
| Programmed cell Death protein 1 (PD-1) |
| Transporter associated with Antigen Processing (TAP) |
Advanced Methodologies in Mage 1 281 292 Epitope Research
Mass Spectrometry-Based Immunopeptidomics for Endogenous MAGE-1 (281-292) Epitope Discovery
Immunopeptidomics is a powerful approach that uses mass spectrometry (MS) to identify the repertoire of peptides presented by Major Histocompatibility Complex (MHC) molecules on the cell surface. unil.chbruker.com This methodology provides direct evidence of which peptides, including tumor-associated antigens like MAGE-1 (281-292), are naturally processed and presented by cancer cells, making them visible to the immune system. unil.chmsbioworks.com
The typical workflow for immunopeptidomic analysis involves several key steps. Initially, MHC-peptide complexes are isolated from tumor cell lysates using immunoaffinity capture. The bound peptides are then eluted, often using an acid wash, and subsequently analyzed by high-performance liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). msbioworks.com This process allows for the identification and, in some cases, quantification of thousands of individual epitopes presented by the tumor cells.
A notable application of this technique successfully identified the MAGE-A1 (278-286) epitope, KVLEYVIKV, which corresponds to the MAGE-1 (281-292) sequence, as being endogenously presented by HLA-A*0201 molecules on a human breast carcinoma cell line. researchgate.net In this study, researchers combined epitope prediction with LC-MS/MS analysis. They were able to detect the naturally presented peptide and estimate a presentation level of approximately 18 copies per cell, demonstrating the utility of MS-based immunopeptidomics in confirming the natural presentation of specific tumor epitopes. researchgate.net
Table 1: Immunopeptidomics Workflow for Epitope Discovery
| Step | Description | Key Objective |
|---|---|---|
| Cell Lysis | Cancer cells are broken open to release cellular components, including MHC-peptide complexes. | To make MHC-peptide complexes accessible for isolation. |
| Immunoaffinity Capture | Antibodies specific for MHC class I molecules are used to isolate the MHC-peptide complexes from the lysate. msbioworks.com | To specifically purify MHC-bound peptides. |
| Peptide Elution | A mild acid wash is used to dissociate the peptides from the MHC binding groove. msbioworks.com | To separate the peptides from the MHC molecules for analysis. |
| LC-MS/MS Analysis | The eluted peptides are separated by liquid chromatography and their mass-to-charge ratio and fragmentation patterns are determined by tandem mass spectrometry. unil.ch | To identify the amino acid sequence of the presented peptides. |
| Data Analysis | The resulting spectra are matched against a protein database to identify the source protein of each peptide, such as MAGE-A1. msbioworks.com | To confirm the presence and sequence of the target epitope. |
High-Throughput Functional Assays for MAGE-1 (281-292)-Specific T-Cell Response Evaluation
Evaluating the functional capacity of T cells that recognize the MAGE-1 (281-292) epitope is crucial for developing immunotherapies. High-throughput assays allow for the rapid and quantitative assessment of T-cell responses, such as cytokine production and cytotoxicity, at a large scale. jpt.comjpt.com
Commonly used high-throughput functional assays include the Enzyme-Linked ImmunoSpot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry. The ELISpot assay is a highly sensitive method that measures the frequency of cytokine-producing cells at a single-cell level. sigmaaldrich.cn For instance, an IFN-γ ELISpot assay can quantify the number of MAGE-1 (281-292)-specific T cells that secrete this key effector cytokine upon stimulation with the peptide. sigmaaldrich.cnnih.gov ICS similarly allows for the detection of intracellular cytokines like IFN-γ and TNF-α within T cells after antigen stimulation, providing a profile of the functional T-cell population. jpt.comjpt.com
Genetic Engineering Approaches for Modulating MAGE-1 (281-292) Immunogenicity (e.g., TCR affinity maturation)
The natural T-cell response to self-antigens like MAGE-1 is often limited by low-affinity TCRs due to central tolerance mechanisms. nih.gov Genetic engineering offers powerful tools to overcome this limitation by enhancing the immunogenicity of the MAGE-1 (281-292) epitope, primarily through the modification of T-cell receptors to increase their binding affinity for the peptide-MHC target. mdpi.comfrontiersin.org
One prominent strategy is TCR affinity maturation, where the TCR's antigen-binding domains are systematically mutated to create variants with improved binding characteristics. mdpi.comfrontiersin.org A study focused on the MAGE-A1 (278-286) epitope utilized a method of directed evolution via somatic hypermutation to enhance the avidity of a human TCR. nih.gov This process led to the identification of eight point mutations that conferred enhanced tetramer binding, increased cytokine production (IFN-γ and IL-2), and improved cytotoxicity in human T cells transduced with the mutant TCRs. nih.gov Such affinity-enhanced TCRs can enable T cells to recognize and kill tumor cells that express low levels of the MAGE-1 epitope. mdpi.comnih.gov
Other methods to generate high-affinity TCRs include immunizing humanized mice that express human HLA molecules with the target antigen. frontiersin.orgcgtlive.com This approach led to the development of TK-8001, a TCR T-cell therapy targeting a MAGE-A1 epitope presented by HLA-A*02:01, which demonstrated high binding affinity and potent anti-tumor activity in preclinical models. cgtlive.com These genetic engineering strategies are critical for creating T-cell therapies with superior potency and efficacy. nih.govnih.gov
Table 2: Research Findings on TCR Affinity Maturation for MAGE-A1
| Method | Target Epitope | Key Finding | Reference |
|---|---|---|---|
| Directed Evolution via Somatic Hypermutation | HLA-A2-MAGE-A1 (278-286) | Identified eight point mutations in a human TCR that improved functional avidity, leading to enhanced cytokine production and cytotoxicity. nih.gov | nih.gov |
| Immunization of HLA-transgenic mice | MAGE-A1 epitope on HLA-A02:01 | Generated a high-affinity TCR (used in TK-8001) with durable specificity and superior in vivo antitumor activity compared to human-derived TCRs. cgtlive.com | cgtlive.com |
| Screening of Mutated TCR Panels | MAGE-A10 (254-262) on HLA-A02 | Achieved a >15-fold increase in target binding affinity, leading to greater functional potency against target cells. nih.gov | nih.gov |
Development of MAGE-1 (281-292) MHC Multimers/Tetramers for T-Cell Tracking
These reagents are created by producing recombinant MHC heavy chains and β2-microglobulin, refolding them in the presence of the specific peptide of interest—in this case, MAGE-1 (281-292)—and then multimerizing the resulting complexes, often using a streptavidin-biotin linkage. fishersci.nonih.gov
For the MAGE-1 (281-292) epitope, HLA-A*0201 tetramers folded around the KVLEYVIKV peptide have been used to specifically identify and characterize CTL lines. researchgate.net In one study, these tetramers, in conjunction with CD8 antibodies, were used in flow cytometry to confirm the specificity of a mouse CTL line for the MAGE-A1 epitope. researchgate.net Similarly, tetramers targeting other MAGE antigens like MAGE-A10 have been used to identify and sort rare, high-avidity T cells from polyclonal populations. capes.gov.br The development of these specific MHC multimers is crucial for monitoring immune responses in cancer patients and for the quality control of adoptive T-cell therapy products. miltenyibiotec.comnih.gov
Perspectives and Future Directions in Mage 1 281 292 Research
Addressing Unresolved Questions in MAGE-1 (281-292) Antigen Presentation and Recognition
The precise mechanisms governing the presentation of the MAGE-1 (281-292) peptide and its subsequent recognition by T cells remain an area of active investigation. A key unresolved question lies in the variability of immunodominance, which is influenced by factors such as the peptide's binding affinity to specific MHC molecules and competition between different epitopes for MHC binding sites. frontiersin.org Understanding these nuances is critical for predicting and enhancing the immune response to MAGE-1 (281-292).
Another area requiring further exploration is the impact of post-translational modifications on the processing and presentation of the MAGE-1 antigen. While research has shown that modifications like acetylation can regulate the stability of proteins such as MCL1, it is not yet fully understood how such modifications might affect the generation and presentation of the MAGE-1 (281-292) epitope. nih.gov
Furthermore, the role of different antigen-presenting cell (APC) subsets in orchestrating the T-cell response to MAGE-1 (281-292) needs to be elucidated. While studies have utilized autologous macrophages pulsed with MAGE peptides, the comparative efficacy of various APCs, such as dendritic cells, in inducing robust and lasting immunity warrants deeper investigation. nih.gov The development of more sensitive monitoring methods, like HLA tetramers, will be crucial in evaluating CTL precursors and the local immune response at a finer resolution. aacrjournals.org
Strategies for Enhancing the Immunogenicity and Efficacy of MAGE-1 (281-292) in Immunological Constructs
To overcome the often-limited immunogenicity of peptide-based vaccines, several strategies are being explored to enhance the efficacy of constructs containing MAGE-1 (281-292). researchgate.net One primary approach involves modifying the peptide sequence to increase its affinity and binding stability to HLA molecules. nih.gov For instance, introducing a tyrosine at the first position (P1Y) of low-affinity HLA-A2.1-binding peptides has been shown to significantly enhance their binding affinity and immunogenicity without altering their antigenic specificity. vaxon-biotech.eu
The use of novel adjuvants and delivery systems is another critical strategy. Adjuvants like Toll-like receptor (TLR) agonists can significantly boost CD8+ and CD4+ T cell responses to peptide vaccines. nih.gov Nano-delivery systems, such as lipid nanoparticles (LNPs), can protect peptides from degradation and facilitate their uptake by APCs. nih.govmdpi.com
Moreover, combining MAGE-1 (281-292) with other immunotherapeutic approaches holds significant promise. researchgate.net This includes co-administration with immune checkpoint inhibitors to counteract the immunosuppressive tumor microenvironment or with conventional therapies like chemotherapy that can modulate the tumor microenvironment and enhance immunotherapy efficacy. frontiersin.orgnih.gov The development of multi-epitope vaccines that can bind to various HLA molecules is also a key strategy to broaden the applicability and effectiveness of MAGE-1 based therapies across a diverse patient population. nih.gov
Integration of MAGE-1 (281-292) Insights into Broader Immunological Models and Theories
Research into MAGE-1 (281-292) has contributed significantly to our understanding of tumor immunology and the principles of peptide-based cancer vaccines. The identification of MAGE-1 as a tumor-associated antigen expressed in various cancers but restricted in normal tissues established the concept of cancer-testis antigens as viable targets for immunotherapy. nih.gov
The study of MAGE-1 peptides has been instrumental in refining models of T-cell recognition and immunodominance. It has highlighted the critical role of peptide-MHC binding affinity and stability in determining the magnitude of the T-cell response. frontiersin.orgvaxon-biotech.eu These insights have informed the development of bioinformatics tools for predicting immunogenic epitopes, not just for MAGE-1 but for a wide range of tumor and viral antigens. nih.gov
Furthermore, clinical and preclinical studies involving MAGE-1 peptides have provided valuable lessons for the broader field of cancer vaccines. The challenges encountered, such as limited clinical responses despite detectable immune responses, have underscored the importance of the tumor microenvironment and the need for combination therapies to overcome immune suppression. nih.govnih.gov This has led to a paradigm shift in cancer immunotherapy, moving from monotherapies towards more complex, multi-pronged approaches.
Potential for MAGE-1 (281-292) in Novel Pre-Clinical Immunological Tools and Reagents
The MAGE-1 (281-292) peptide and its derivatives hold considerable potential for the development of novel pre-clinical tools and reagents to advance immunological research. As a well-defined T-cell epitope, it can be used to generate and characterize T-cell receptors (TCRs) for adoptive T-cell therapy. nih.gov The process of identifying and affinity-enhancing TCRs specific for MAGE peptides provides a blueprint for developing similar reagents for other tumor antigens. nih.gov
Furthermore, synthetic MAGE-1 (281-292) peptides are invaluable for in vitro studies of T-cell function. They can be used to stimulate and expand T-cell populations from patient samples, allowing for the detailed analysis of T-cell responses and the evaluation of immunomodulatory agents. aacrjournals.org
The development of HLA-tetramers incorporating the MAGE-1 (281-292) peptide provides a powerful tool for monitoring antigen-specific T cells in both preclinical models and clinical trials. aacrjournals.orgnih.gov These reagents allow for the direct visualization and quantification of T cells recognizing the MAGE-1 epitope, offering a more precise measure of the immune response than traditional functional assays. The creation of such tools is essential for validating the efficacy of new cancer vaccine strategies and for understanding the dynamics of the anti-tumor immune response.
Q & A
Q. How to design a longitudinal study tracking MAGE-1 (281-292)-specific immune memory in melanoma survivors?
- Methodological Answer: Collect peripheral blood mononuclear cells (PBMCs) at baseline, post-treatment, and 6-month intervals. Use peptide-MHC multimer staining and TCR sequencing to track clonal persistence. Adjust for confounders like adjuvant therapies via multivariate regression. Power calculations should assume a 20% attrition rate and 80% statistical power .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
